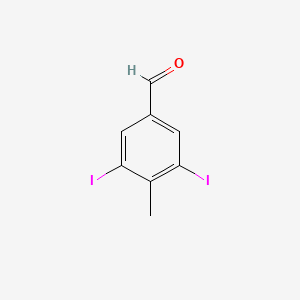

3,5-二碘-4-甲基苯甲醛

描述

3,5-Diiodo-4-methylbenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of two iodine atoms at the 3 and 5 positions and a methyl group at the 4 position of the benzene ring. This structure makes it a potentially useful intermediate in organic synthesis, particularly in the creation of more complex molecules for pharmaceuticals or materials science.

Synthesis Analysis

The synthesis of halogenated benzaldehydes, such as 3,5-diiodo-4-methylbenzaldehyde, is not directly discussed in the provided papers. However, similar compounds are synthesized through various methods, including the use of halogenation reactions, reductive alkylation, and other multi-step synthetic pathways. For example, the synthesis of 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives involves reactions with substituted benzaldehydes . Although the specific synthesis of 3,5-diiodo-4-methylbenzaldehyde is not detailed, these methods could potentially be adapted for its production.

Molecular Structure Analysis

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of 3,5-diiodo-4-methylbenzaldehyde. However, benzaldehydes are known to undergo various chemical reactions, including condensation to form Schiff bases , and can be intermediates in the synthesis of other compounds . The iodine substituents on the benzene ring would make the compound a candidate for further functionalization through nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

科学研究应用

催化氧化应用

3,5-二碘-4-甲基苯甲醛的应用可以在催化氧化的背景下看到。吴等人(2016 年)描述了一种水溶性铜催化的氧化过程,用于将苄醇转化为醛,包括 4-甲基苯甲醛,高收率。此方法表现出广泛的底物范围、高官能团耐受性,并且可以重复使用,使其环保且高效(Wu et al., 2016)。

甲基苯甲醛的合成

在另一个应用中,Moteki 等人(2016 年)讨论了 2-和 4-甲基苯甲醛的形成,它们是通过涉及乙醇的级联反应形成的有价值化学品的先驱。这项研究重点介绍了将生物乙醇转化为有价值化学品的途径,展示了 3,5-二碘-4-甲基苯甲醛在可再生能源和绿色化学应用中的潜力(Moteki et al., 2016)。

荧光 pH 传感器的开发

Saha 等人(2011 年)开发了一种基于苯甲醛衍生物的探针,该探针充当选择性荧光 pH 传感器。这对生物和环境传感具有重要意义,其中准确的 pH 测量至关重要(Saha et al., 2011)。

分子相互作用和结构分析

Garden 等人(2004 年)对相关苯甲醛的结构性质的研究,包括它们的相互作用和晶体堆积,提供了对 3,5-二碘-4-甲基苯甲醛等化合物分子行为的见解。这些知识对于设计和合成具有特定性质的新材料至关重要(Garden et al., 2004)。

环境转化

Neilson 等人(1988 年)研究了厌氧菌对卤代芳香醛的转化,这有助于理解此类化合物的环境归宿和生物降解。这项研究提供了对这些化合物如何在自然环境中被处理的见解(Neilson et al., 1988)。

作用机制

Target of Action

The primary targets of 3,5-Diiodo-4-methylbenzaldehyde are protein phosphatase 2A (PP2A) and an alkaline phosphatase isoenzyme . PP2A is a major serine/threonine phosphatase in cells and plays a crucial role in many cellular processes by dephosphorylating various proteins .

Biochemical Pathways

The compound affects the biochemical pathways involving the phosphorylation and dephosphorylation of proteins . By activating protein dephosphorylation, it down-regulates the activities of enzymes that are dependent on phosphorylated proteins . This leads to the inhibition of cell proliferation, particularly in cancer cells .

Result of Action

The activation of protein dephosphorylation and the inhibition of tubulin polymerization by 3,5-Diiodo-4-methylbenzaldehyde result in the inhibition of cell proliferation . This makes the compound potentially useful in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .

安全和危害

未来方向

The future directions for research on 3,5-Diiodo-4-methylbenzaldehyde could involve exploring its potential biological activities, given the activities observed in related compounds . Additionally, further studies could focus on its synthesis and the development of novel reactions involving this compound.

属性

IUPAC Name |

3,5-diiodo-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATLVMNYEWAAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)C=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304972 | |

| Record name | 3,5-Diiodo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

861118-00-5 | |

| Record name | 3,5-Diiodo-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861118-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

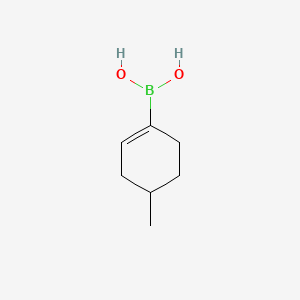

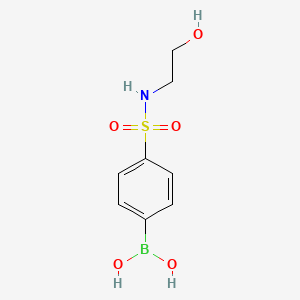

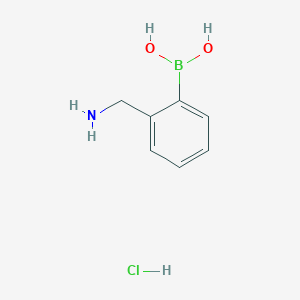

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

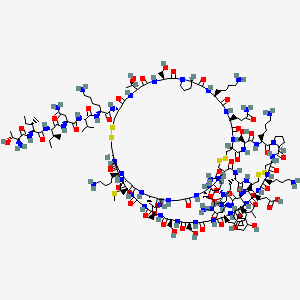

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B3029982.png)

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3029983.png)

![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)